Convallagenin B

Übersicht

Beschreibung

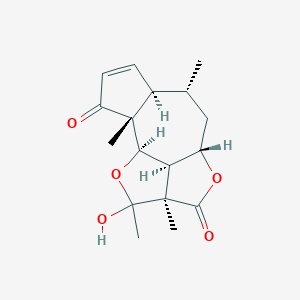

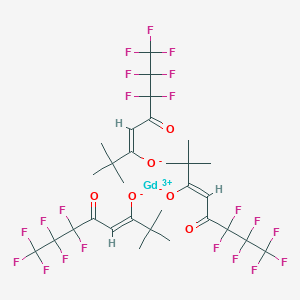

Convallagenin B is an extraordinary natural compound . It is a triterpenoid and is used in the research of cardiovascular maladies . It is a tetrahydroxy steroidal sapogenin with 25S configuration .

Synthesis Analysis

Convallagenin B was first isolated by Kimura et al. from the flowers of Convallaria keisukei MIQ., a Japanese lily of the valley . It represents the first instance of the 25 L -tetrahydroxy steroidsapogenin .Molecular Structure Analysis

The molecular formula of Convallagenin B is C27H44O6 . Its IUPAC name is (1S,2S,4S,5’S,6R,7S,8R,9S,12S,13S,14R,16S,17S,18R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-14,16,17,18-tetrol .Physical And Chemical Properties Analysis

Convallagenin B has a molecular weight of 464.64 . Its InChIKey is FLDVFDQHJBXYFP-PBVSVCIJSA-N .Wissenschaftliche Forschungsanwendungen

Convallaria Constituents Research Convallagenin B is a component derived from the flowers of Convallaria keisukei, a species of lily of the valley. Research has delved into the structures of various steroidal saponins from this plant, including convallasaponin-A, -B, and their glucosides, which are closely related to convallagenin B (Kimura et al., 1968). This study contributes to the understanding of the chemical composition and potential applications of Convallaria-derived compounds.

Cellular Technologies for Tissue Regeneration While not directly studying convallagenin B, there is significant research into the use of cellular technologies and collagen-based materials for tissue regeneration. This includes the use of mesenchymal stem cells and collagen carriers for periodontal tissue regeneration in experimental settings (Rubnikovich et al., 2018). The role of similar collagen compounds, potentially including convallagenin B, in such regenerative processes could be a subject of further research.

Concanavalin A and Fibroblast Metabolism Research has explored concanavalin A's impact on fibroblasts, inducing a matrix-degradative phenotype. This study highlights how concanavalin A affects collagenase levels and tissue inhibitors of matrix metalloproteinases, leading to changes in fibroblasts (Overall & Sodek, 1990). Although this study focuses on concanavalin A, it provides insights into how similar compounds, such as convallagenin B, might interact with cellular processes.

Translational Research in Healthcare The broader context of applying scientific findings, including those on compounds like convallagenin B, to clinical practice is discussed in the field of translational research. This approach is crucial in moving from basic research to practical healthcare applications (Grady, 2010).

Concanavalin A in Glucose Sensing Although not directly related to convallagenin B, studies on concanavalin A in glucose monitoring reveal the potential biomedical applications of similar compounds. Concanavalin A has been explored for its use in implantable biosensors for diabetics, suggesting a possible avenue for convallagenin B in medical technology (Ballerstadt et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16S,17S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,17,18-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-14-5-10-27(32-13-14)15(2)22-20(33-27)11-18-16-6-9-26(31)23(30)19(28)12-21(29)25(26,4)17(16)7-8-24(18,22)3/h14-23,28-31H,5-13H2,1-4H3/t14-,15-,16+,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDVFDQHJBXYFP-PBVSVCIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6(C5(C(CC(C6O)O)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@]6([C@@]5([C@@H](C[C@@H]([C@@H]6O)O)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Convallagenin B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.